molecular formula C20H18F3NO5 B3004737 7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 1043390-16-4

7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3004737
CAS No.: 1043390-16-4
M. Wt: 409.361
InChI Key: TXBXUUUGZBSFBX-UHFFFAOYSA-N
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Description

“7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: 4-methoxybenzaldehyde, 2-hydroxyacetophenone, and trifluoroacetic anhydride.

    Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst to form the chromenone core structure.

    Functional Group Modification: Introduction of the trifluoromethyl group using trifluoroacetic anhydride under acidic conditions.

    Aminomethylation: The final step involves the aminomethylation of the chromenone core with 2-hydroxyethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under conditions like heating or catalysis.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Antioxidant Activity: Studied for its ability to scavenge free radicals and protect cells from oxidative stress.

    Anti-inflammatory Activity: Investigated for its potential to reduce inflammation in biological systems.

Medicine

    Anticancer Activity: Explored for its potential to inhibit the growth of cancer cells.

    Neuroprotective Effects: Studied for its ability to protect neurons from damage and degeneration.

Industry

    Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

    Cosmetics: Possible inclusion in cosmetic formulations for its antioxidant properties.

Mechanism of Action

The mechanism of action of “7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” involves its interaction with various molecular targets and pathways:

    Antioxidant Mechanism: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Mechanism: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Mechanism: It may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4H-chromen-4-one: A simpler flavonoid with similar antioxidant properties.

    8-(((2-hydroxyethyl)amino)methyl)-4H-chromen-4-one: Lacks the methoxy and trifluoromethyl groups but has similar biological activities.

    3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but without the hydroxyl and aminoethyl groups.

Uniqueness

“7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” is unique due to the presence of multiple functional groups that contribute to its diverse biological activities. The combination of hydroxyl, methoxy, aminoethyl, and trifluoromethyl groups enhances its potential as a multifunctional therapeutic agent.

Properties

IUPAC Name

7-hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO5/c1-28-12-4-2-11(3-5-12)16-17(27)13-6-7-15(26)14(10-24-8-9-25)18(13)29-19(16)20(21,22)23/h2-7,24-26H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBXUUUGZBSFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CNCCO)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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